N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2-methoxy-5-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-12-8-9-16(24-2)14(10-12)20-18(23)17(22)19-11-15(21)13-6-4-3-5-7-13/h8-10,13,15,21H,3-7,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKRBWUIWDNCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethanediamide Derivatives
Key Observations :
- The target compound’s cyclohexyl-hydroxyethyl group provides hydrophobicity and stereochemical complexity, contrasting with the halogenated aryl group in compound 273 .
Compounds with 2-Methoxy-5-Methylphenyl Moieties
The 2-methoxy-5-methylphenyl group is a recurring motif in synthetic chemistry, influencing solubility and steric effects:
Table 2: Physicochemical Properties of 2-Methoxy-5-Methylphenyl Derivatives
Key Observations :
- The morpholinoacetamide in has a higher molecular weight (264.32 g/mol) and predicted acidity (pKa 13.84) compared to simpler imidazole/pyrrole derivatives .
Key Observations :
- The target compound’s synthesis may require iron/copper-catalyzed N-arylation (as in ) or reductive amination (), depending on substituent reactivity .
- Steric hindrance from the cyclohexyl group could reduce yields compared to less bulky analogs like 3t or 3u .
Discussion of Findings
- Hydrophobicity vs. Polarity : The cyclohexyl-hydroxyethyl group in the target compound likely enhances membrane permeability relative to morpholine () or charged carbamimidamido groups () .
- Synthetic Challenges : Bulky substituents may necessitate optimized catalysts (e.g., TiCl₄ in ) to improve yields .
- Biological Implications : While docking scores for compound 273 suggest bioactivity (AutoDock Vina score provided in ), the target’s alicyclic group may modulate receptor binding differently .
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